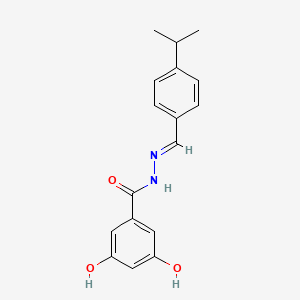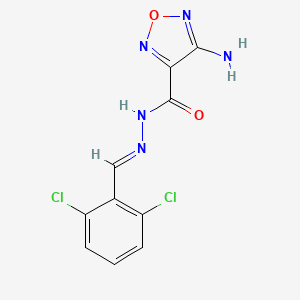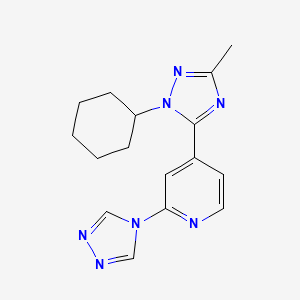![molecular formula C13H12N2O4S B5533813 6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5533813.png)
6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrimidinone derivatives typically involves the reaction of various precursors such as ketones, aldehydes, and thioureas in the presence of catalytic or acid conditions. For example, Chaudhari described the synthesis of related compounds by heating a mixture of specific diones, aldehydes, and N-methylthiourea under reflux conditions in ethanol, providing a basis for understanding similar synthetic approaches for 6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone (Chaudhari, 2012).
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives is characterized by X-ray diffraction, revealing details such as ring conformation and intermolecular interactions. For instance, Akkurt et al. provided insights into the crystal structure of a similar compound, highlighting the non-planarity of the pyrimidinone ring and the dihedral angles formed with attached phenyl rings (Akkurt et al., 2003).
Chemical Reactions and Properties
Pyrimidinone derivatives engage in various chemical reactions, including alkylation, cyclization, and nucleophilic substitution, leading to a wide array of products with different properties. Severina et al. discussed the alkylation of similar compounds under different conditions, leading to the formation of various substituted pyrimidinones, indicating the chemical versatility of the pyrimidinone core (Severina et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for the application and processing of chemical compounds. While specific data on 6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone are not provided, similar compounds' properties can offer insights. The physical characteristics are typically determined using spectroscopic and crystallographic methods, as seen in the studies by Akkurt et al. and others (Akkurt et al., 2003).
Chemical Properties Analysis
The chemical properties of pyrimidinone derivatives, such as reactivity, stability, and chemical transformations, are influenced by their molecular structure. The presence of functional groups like hydroxy, methoxy, and thioether impacts their chemical behavior in various environments and reactions, as highlighted in the synthesis and reaction studies by Severina et al. and Chaudhari (Severina et al., 2019); (Chaudhari, 2012).
Mechanism of Action
Biochemical Pathways
The compound’s impact on metabolic sequences, enzymology of conversions, regulation of turnover, gene expression, and immunological interactions are areas of ongoing research .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of CHEMBL4162356 .
properties
IUPAC Name |
4-hydroxy-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-19-9-4-2-8(3-5-9)10(16)7-20-13-14-11(17)6-12(18)15-13/h2-6H,7H2,1H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSZYMFCVQHLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533744.png)
![6-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5533758.png)



![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5533800.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5533804.png)
![5-(2-chlorophenyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-furamide](/img/structure/B5533830.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5533834.png)
![2-[(2-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5533836.png)

